molecular formula C15H16N2O2S2 B2664601 Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797243-42-5

Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2664601
CAS No.: 1797243-42-5
M. Wt: 320.43
InChI Key: UOPSBCDWKWQNTI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring fused with a spirocyclic system[_{{{CITATION{{{_1{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate ring closure. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties[_{{{CITATION{{{_1{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 .... Studies have explored its efficacy against various pathogens, highlighting its potential as a therapeutic agent.

Medicine: The compound's medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals, particularly in the treatment of infectious diseases and inflammation.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.

  • Spirocyclic compounds: These compounds feature a spirocyclic structure but may have different ring systems and substituents.

Uniqueness: Benzo[d]thiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone stands out due to its unique combination of benzothiazole and spirocyclic elements, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,3-benzothiazol-6-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(11-1-2-12-13(9-11)20-10-16-12)17-5-3-15(4-6-17)19-7-8-21-15/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPSBCDWKWQNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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